molecular formula C7H12Cl2FN3 B2639343 N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride CAS No. 2172547-06-5

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B2639343
CAS No.: 2172547-06-5
M. Wt: 228.09
InChI Key: JVIFHRZMIUOABK-UHFFFAOYSA-N
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Description

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride, also known as 6FP, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that is responsible for the transport of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles in the brain. By inhibiting VMAT2, 6FP reduces the release of these neurotransmitters, which can have a range of effects on behavior and physiology.

Scientific Research Applications

Fluoroionophores for Metal Ion Detection

A study on fluoroionophores based on diamine-salicylaldehyde derivatives highlighted the spectral diversity and specific chelation capabilities of similar compounds for detecting metal ions like Zn+2 in various solutions. This research indicates potential applications in cellular metal staining using fluorescence methods (Hong et al., 2012).

Antibacterial Evaluation and Molecular Docking

Research involving Schiff bases derived from reactions of 2-benzoylpyridine with different amines, including a structure related to the target compound, demonstrated good antibacterial activity and showed promise as SARS-CoV-2 inhibitors through molecular docking studies (Al‐Janabi et al., 2020).

Hexadentate Ligands for Coordination Chemistry

A reaction involving 2,2′-bipyridine-6-carboxaldehyde and aliphatic diamine led to the development of potentially hexadentate ligands, which were characterized and showed promising applications in forming coordination complexes with metal ions (Baird et al., 2007).

Green Synthesis of Corrosion Inhibitors

Another study focused on synthesizing a corrosion inhibitor from biomass platform molecules, demonstrating over 90% inhibition efficiency for carbon steel in acidic media. This underscores the compound's utility in developing sustainable corrosion protection strategies (Chen et al., 2021).

Nitric Oxide Reactivity with Cu(II) Complexes

Investigations into Cu(II) complexes with ligands similar to the target compound revealed insights into the nitric oxide reactivity, demonstrating structural influence on the reduction pathway of Cu(II) by nitric oxide. This research could inform the design of novel metal complexes for catalysis and sensing applications (Kumar et al., 2013).

Properties

IUPAC Name

N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3.2ClH/c8-6-2-1-3-7(11-6)10-5-4-9;;/h1-3H,4-5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIFHRZMIUOABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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